![molecular formula C13H11FO B1342844 4-(4-Fluorophenyl)-2-methylphenol CAS No. 22494-35-5](/img/structure/B1342844.png)
4-(4-Fluorophenyl)-2-methylphenol
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been achieved by single-step chemical synthesis . The synthesized compound was characterized using FT-IR and NMR techniques .Molecular Structure Analysis
The stability of the molecule arising from hyper-conjugative interaction and charge delocalization has been analyzed using NBO analysis . The HOMO and LUMO analysis is used to determine the charge transfer within the molecule . Molecular electrostatic potential was also performed .Scientific Research Applications
Chemistry Research
4-(4-Fluorophenyl)-2-methylphenol is utilized in chemistry research for the synthesis of complex organic molecules. Its phenolic hydroxyl group can undergo various reactions, such as etherification or esterification, making it a versatile building block for creating larger, more complex structures. This compound can also act as a ligand in coordination chemistry due to its ability to donate electrons to metal centers, forming stable complexes .
Biological Studies
In biology, this compound finds application in enzyme inhibition studies. It can serve as a scaffold for developing inhibitors against specific enzymes, such as hydrolases or oxidases. By modifying the phenolic moiety, researchers can create derivatives with potential biological activity, which can be further explored for therapeutic applications.
Medicinal Chemistry
The incorporation of the 4-fluorophenyl group into pharmaceuticals is known to enhance their metabolic stability and bioavailability. Therefore, 4-(4-Fluorophenyl)-2-methylphenol could be a precursor in the synthesis of new drugs, especially in the development of central nervous system agents and anti-inflammatory medications .
Materials Science
This compound’s structural motif is found in certain polymers and electronic materials. Its aromatic structure can contribute to the thermal stability and rigidity of polymers. Additionally, the fluorine atom can impart unique electrical properties, making derivatives of this compound suitable for use in advanced electronic materials .
Environmental Science
Derivatives of 4-(4-Fluorophenyl)-2-methylphenol may be used in environmental science as sensors or probes due to the fluorine atom’s sensitivity to changes in its environment. This sensitivity can be harnessed to detect pollutants or changes in environmental conditions .
Pharmacology
In pharmacology, the compound’s core structure can be modified to create new molecules with potential pharmacological effects. Its derivatives can be screened for a variety of activities, such as antimicrobial, antiviral, or anticancer properties, contributing to the discovery of new therapeutic agents .
Mechanism of Action
The mechanism of action of similar compounds has been studied. For example, Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, binds to the adenosine triphosphate (ATP)-binding site of the enzyme . EGFR is often shown to be overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-fluorophenyl)-2-methylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-8-11(4-7-13(9)15)10-2-5-12(14)6-3-10/h2-8,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMIEFSTWXHDLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30613460 |
Source
|
Record name | 4'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30613460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-2-methylphenol | |
CAS RN |
22494-35-5 |
Source
|
Record name | 4'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30613460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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